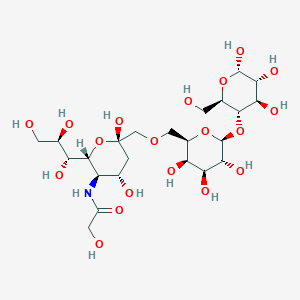

3'-(N-Glycolyl-a-neuraminosyl)lactose

Description

Systematic IUPAC and Common Academic Nomenclatures

The formal nomenclature of complex carbohydrates such as 3'-(N-Glycolyl-α-neuraminosyl)lactose is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). Based on its constituent monosaccharides and their linkages, a systematic name for this compound is N-Glycolyl-α-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose . researchgate.net This name precisely describes the connectivity of the three sugar units.

In academic literature and among researchers, more concise names are often used. A common designation for this compound is 3'-Neu5Gc-lactose . Other synonyms include 3'-(N-Glycolyl-a-neuraminosyl)lactose. researchgate.net The '3'' indicates that the N-glycolylneuraminic acid (Neu5Gc) is attached to the 3rd position of the galactose sugar. The 'α' specifies the stereochemistry of the glycosidic bond between the neuraminic acid and the galactose.

Below is a table summarizing the nomenclature and key identifiers for this compound.

| Identifier Type | Identifier |

| Systematic IUPAC Name | N-Glycolyl-α-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose researchgate.net |

| Common Name | 3'-(N-Glycolyl-α-neuraminosyl)lactose |

| Abbreviation | 3'-Neu5Gc-lactose |

| CAS Number | 81275-44-7 researchgate.net |

| Molecular Formula | C₂₃H₃₉NO₂₀ researchgate.net |

| Molecular Weight | 649.55 g/mol researchgate.net |

Structural Isomerism and Glycosidic Linkage Specificity

Structural isomerism is a key feature of oligosaccharides, and 3'-(N-Glycolyl-α-neuraminosyl)lactose exhibits this through linkage isomerism. The sialic acid moiety, in this case, N-glycolylneuraminic acid (Neu5Gc), can be attached to different positions on the lactose (B1674315) core. The two primary linkage isomers are 3'-sialyllactose (B164678) and 6'-sialyllactose.

In 3'-(N-Glycolyl-α-neuraminosyl)lactose , the N-glycolylneuraminic acid is linked to the hydroxyl group at the C-3 position of the galactose unit of lactose. In its isomer, 6'-(N-Glycolyl-α-neuraminosyl)lactose , the linkage is to the C-6 position of the galactose. This difference in linkage, while seemingly minor, can have significant impacts on the molecule's three-dimensional shape and its biological interactions.

The glycosidic linkage between the N-glycolylneuraminic acid and the galactose is an α-glycosidic bond . Sialic acids in vertebrates are commonly found in an α-glycosidic linkage to galactose. nih.gov This specific stereochemistry is crucial for its recognition by various proteins, including enzymes and receptors. The lactose component itself consists of a galactose and a glucose unit joined by a β-1→4 glycosidic linkage.

The table below outlines the key structural features.

| Structural Feature | Description |

| Core Disaccharide | Lactose (Galactose-β-1→4-Glucose) |

| Terminal Sialic Acid | N-Glycolylneuraminic Acid (Neu5Gc) |

| Sialic Acid Linkage Position | C-3 of Galactose |

| Sialic Acid Glycosidic Bond | α-linkage nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C23H41NO19 |

|---|---|

Molecular Weight |

635.6 g/mol |

IUPAC Name |

N-[(2R,3R,4S,6S)-4,6-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-6-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxymethyl]oxan-3-yl]-2-hydroxyacetamide |

InChI |

InChI=1S/C23H41NO19/c25-2-8(29)13(31)20-12(24-11(30)4-27)7(28)1-23(38,43-20)6-39-5-10-14(32)15(33)18(36)22(41-10)42-19-9(3-26)40-21(37)17(35)16(19)34/h7-10,12-22,25-29,31-38H,1-6H2,(H,24,30)/t7-,8+,9+,10+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-/m0/s1 |

InChI Key |

QCAMDYBHIULYBR-CNMSYDHNSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@@]1(COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O |

Canonical SMILES |

C1C(C(C(OC1(COCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)C(C(CO)O)O)NC(=O)CO)O |

Origin of Product |

United States |

Research Findings

Research on 3'-(N-Glycolyl-α-neuraminosyl)lactose is often in the context of comparative studies with its more common human counterpart, 3'-(N-Acetyl-α-neuraminosyl)lactose (Neu5Ac-lactose). Humans cannot synthesize N-glycolylneuraminic acid (Neu5Gc) due to a mutation in the CMAH gene, which is responsible for converting N-acetylneuraminic acid (Neu5Ac) to Neu5Gc. nih.gov However, Neu5Gc can be incorporated into human tissues from dietary sources like red meat and dairy products. nih.gov This leads to the presence of Neu5Gc-containing glycans on human cells, which can be recognized by the immune system. nih.gov

Studies have shown that the presence of the N-glycolyl group can influence the biological activity of the oligosaccharide. For example, the recognition by certain pathogens and the binding to various lectins can differ between Neu5Gc- and Neu5Ac-terminated glycans. The immunogenicity of Neu5Gc-containing structures is a significant area of research, with implications for xenotransplantation and the consumption of red meat. nih.gov

The table below summarizes some key research findings comparing Neu5Gc and Neu5Ac containing oligosaccharides.

| Research Area | Key Findings |

| Immunogenicity | Humans have circulating antibodies against Neu5Gc-containing glycans, as they are recognized as foreign. nih.gov This immune response is a factor in the rejection of xenografts and may be linked to certain inflammatory conditions. nih.gov |

| Pathogen Binding | Some pathogens have sialic acid-binding proteins (lectins) that can differentiate between Neu5Gc and Neu5Ac. This can influence host-pathogen interactions and susceptibility to infection. |

| Distribution in Nature | Neu5Gc is common in most mammals, but absent in humans due to a specific gene mutation. nih.gov Its presence varies in different animal tissues and milk. |

| Cancer Biology | Some studies suggest a potential link between dietary intake of Neu5Gc and inflammation-associated cancers, as Neu5Gc can be incorporated into tumor cell surfaces. |

Biosynthesis and Enzymatic Synthesis of 3 N Glycolyl α Neuraminosyl Lactose

Endogenous Biosynthetic Pathways Involving Lactose (B1674315) Precursors

In mammals where it is produced, the biosynthesis of 3'-(N-Glycolyl-α-neuraminosyl)lactose is a multi-step process that begins with the creation of the activated sialic acid donor, CMP-N-glycolylneuraminic acid (CMP-Neu5Gc), and culminates in its transfer to a lactose acceptor molecule.

N-Glycolylneuraminic acid (Neu5Gc) is a derivative of the more common N-acetylneuraminic acid (Neu5Ac). The biosynthetic pathway to generate the activated donor form, CMP-Neu5Gc, is a critical prerequisite.

The process begins in the cytosol with the synthesis of Neu5Ac from uridine 5′-diphosphate N-acetylglucosamine (UDP-GlcNAc). nih.gov This involves a bifunctional enzyme, UDP-GlcNAc 2-epimerase/ManNAc-6-kinase (GNE), which catalyzes the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc) and its subsequent phosphorylation to ManNAc-6-P. nih.gov Neu5Ac 9-phosphate synthase (NAPS) then condenses ManNAc-6-P with phosphoenolpyruvate to yield Neu5Ac-9-P, which is dephosphorylated by Neu5Ac-9-phosphate phosphatase (NANP) to form Neu5Ac. nih.gov

The key enzymatic step differentiating Neu5Gc from Neu5Ac is the hydroxylation of the N-acetyl group. wikipedia.org This conversion is catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). wikipedia.orgsigmaaldrich.com This enzyme specifically acts on CMP-Neu5Ac, which is formed from Neu5Ac and cytidine (B196190) triphosphate (CTP) by the enzyme CMP-sialic acid synthetase (CSS). nih.gov The CMAH enzyme adds a single oxygen atom to the acetyl group of CMP-Neu5Ac, converting it into CMP-Neu5Gc. wikipedia.orgnih.gov This activated N-glycolylneuraminic acid is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases. wikipedia.orgresearchgate.net It is noteworthy that humans cannot synthesize Neu5Gc because the gene encoding the CMAH enzyme is irreversibly mutated. wikipedia.orgsigmaaldrich.com

Table 1: Key Enzymes in the Biosynthesis of CMP-N-Glycolylneuraminic Acid (CMP-Neu5Gc)

| Enzyme | Abbreviation | Function |

|---|---|---|

| UDP-GlcNAc 2-epimerase/ManNAc-6-kinase | GNE | Catalyzes the initial steps in Neu5Ac synthesis from UDP-GlcNAc. nih.gov |

| Neu5Ac 9-phosphate synthase | NAPS | Condenses ManNAc-6-P with phosphoenolpyruvate. nih.gov |

| Neu5Ac-9-phosphate phosphatase | NANP | Dephosphorylates Neu5Ac-9-P to form Neu5Ac. nih.gov |

| CMP-sialic acid synthetase | CSS | Activates Neu5Ac to CMP-Neu5Ac. nih.gov |

| CMP-N-acetylneuraminic acid hydroxylase | CMAH | Hydroxylates CMP-Neu5Ac to form the final product, CMP-Neu5Gc. wikipedia.orgsigmaaldrich.comnih.gov |

Once CMP-Neu5Gc is available in the Golgi apparatus, it can be transferred to an acceptor oligosaccharide, such as lactose. This transfer is mediated by a specific class of enzymes known as sialyltransferases (STs). The synthesis of 3'-(N-Glycolyl-α-neuraminosyl)lactose specifically requires an α2-3-sialyltransferase (α3-ST). nih.gov

This enzyme recognizes the CMP-Neu5Gc donor and the terminal galactose residue of the lactose acceptor, creating an α2→3 glycosidic linkage between the sialic acid and the 3-hydroxyl group of the galactose. researchgate.netnih.gov Studies on rat mammary gland preparations have shown that the same galactosyltransferase system is capable of producing both lactose and, in the presence of an activated sialic acid donor like CMP-Neu5Ac, sialyllactose. researchgate.netcapes.gov.br This indicates that the machinery for lactose synthesis is closely integrated with pathways for its subsequent modification. Research comparing different sialyltransferases has revealed that α2-3-sialyltransferases are generally less sensitive to structural variations in acceptor molecules compared to α2-6-sialyltransferases, allowing them to effectively utilize substrates like lactose for elongation. nih.gov

Chemoenzymatic and Chemical Synthetic Strategies

The limitations of endogenous production, particularly the absence of Neu5Gc synthesis in humans, have driven the development of various in vitro synthetic strategies. These methods combine chemical and enzymatic techniques to produce 3'-(N-Glycolyl-α-neuraminosyl)lactose and its derivatives with high purity and yield.

The use of recombinant glycosyltransferases is a cornerstone of modern carbohydrate synthesis due to their high regio- and stereospecificity. sigmaaldrich.com For the synthesis of 3'-(N-Glycolyl-α-neuraminosyl)lactose, recombinant α2-3-sialyltransferases are particularly valuable. An example is the α2–3-sialyltransferase from Pasteurella multocida (PmST3), which has been shown to be effective in synthesizing α2–3-linked Neu5Gc-containing sialosides. nih.gov

A powerful approach is the use of one-pot multienzyme (OPME) systems. nih.gov These systems combine several enzymes in a single reaction vessel to generate the target molecule from simple precursors. For instance, Neu5Gc can be formed from N-glycolylmannosamine (ManNGc) and pyruvate using a sialic acid aldolase, activated to CMP-Neu5Gc using CMP-sialic acid synthetase (CSS), and then transferred to lactose using an α2-3-sialyltransferase, all within the same pot. nih.gov Another enzymatic strategy involves trans-sialidases, such as the one from Trypanosoma cruzi (TcTS), which can transfer sialic acid from a donor molecule (like sialylated glycoproteins) directly to an acceptor like lactose, circumventing the need for the high-energy CMP-sialic acid donor. nih.govacs.org

Table 2: Examples of Recombinant Enzymes in Sialoside Synthesis

| Enzyme | Source Organism | Application in Synthesis | Reference |

|---|---|---|---|

| α2–3-Sialyltransferase (PmST3) | Pasteurella multocida | Transfers Neu5Gc to form α2–3 linkages. nih.gov | nih.gov |

| Sialic Acid Aldolase | Escherichia coli | Synthesizes Neu5Gc from ManNGc and pyruvate. nih.gov | nih.gov |

| CMP-Sialic Acid Synthetase (NmCSS) | Neisseria meningitidis | Activates Neu5Gc to CMP-Neu5Gc in one-pot systems. nih.gov | nih.gov |

| Trans-sialidase (TcTS) | Trypanosoma cruzi | Transfers sialic acid from donors to lactose without CMP-Neu5Gc. nih.govacs.org | nih.govacs.org |

Purely chemical synthesis offers an alternative to enzymatic methods, though it often requires complex protection and deprotection steps. An alternative to enzymatic synthesis involves the direct glycosylation using a chemically protected Neu5Gc thioglycoside donor with a suitable lactose acceptor. nih.gov This approach provides good yields and α-selectivity. nih.gov

To overcome the laborious nature of traditional chemical synthesis, automated glycan assembly (AGA) has been developed. mpg.de This solid-phase synthesis technique allows for the iterative addition of monosaccharide building blocks to a resin-bound linker. mpg.denih.gov For sialylated oligosaccharides, specialized sialyl building blocks, such as sialyl α-(2→3) galactosyl imidates or sialyl phosphates, are used in excess to drive the reaction to completion, enabling the rapid assembly of target molecules. nih.govbeilstein-journals.org Following assembly, the oligosaccharide is cleaved from the solid support. mpg.de

Automated solution-phase synthesis has also been developed, which avoids some of the limitations of solid-phase methods. nycu.edu.tw One such method uses electrochemical activation of thioglycosides, allowing for the sequential one-pot assembly of oligosaccharides without the need for a solid support. nycu.edu.tw These automated platforms significantly accelerate the synthesis of complex carbohydrates like 3'-(N-Glycolyl-α-neuraminosyl)lactose. mpg.denih.gov

Derivatization of 3'-(N-Glycolyl-α-neuraminosyl)lactose is often necessary to facilitate its use in biological assays or for conjugation to other molecules. A common strategy involves introducing a functional group, such as an amine or an azide, which can be used for subsequent chemical modification.

One method involves converting lactose to its glycosylamine and then acylating it with a carbobenzyloxy (Cbz) group. diva-portal.org This Cbz-derivatized lactose can then be used as an acceptor in enzymatic sialylation. The Cbz group facilitates purification by solid-phase extraction and can be easily removed by catalytic hydrogenolysis to yield the final reducing oligosaccharide. diva-portal.org Another approach is to synthesize a p-aminophenethylamino derivative of sialyllactose, which can then be converted to an isothiocyanate and conjugated to proteins, such as malate dehydrogenase, to create reagents for enzyme-linked binding assays. nih.gov More advanced chemoenzymatic strategies allow for the introduction of chemical handles for bioorthogonal chemistry; for example, a sialic acid derivative bearing an alkyne group can be enzymatically transferred to a glycan, providing a site for click chemistry-based functionalization. nih.gov

Biological Functions and Glycobiological Roles of 3 N Glycolyl α Neuraminosyl Lactose

Modulation of Cellular Processes

The incorporation of Neu5Gc into cellular glycans, including structures like 3'-(N-glycolyl-α-neuraminosyl)lactose, can influence fundamental cellular activities.

Sialic acids, by virtue of their terminal position on cell surface glycoconjugates, play a critical role in cellular signaling. nih.govnih.gov The presence of Neu5Gc, as in 3'-(N-glycolyl-α-neuraminosyl)lactose, can modulate signaling pathways by altering the binding of signaling molecules or by influencing receptor function. For instance, sialic acids are known to be involved in the regulation of cell growth and differentiation. nih.gov In human cells that have incorporated dietary Neu5Gc, the presence of this non-human sialic acid can lead to aberrant signaling. frontiersin.org This is particularly relevant in the context of chronic inflammation and cancer, where the interaction between Neu5Gc-bearing cells and anti-Neu5Gc antibodies may trigger signaling cascades that promote disease progression. frontiersin.orgpnas.org Furthermore, the binding of certain lectins to Neu5Gc-containing glycans can initiate specific signaling events.

Interactions in Host-Pathogen Dynamics

The type of sialic acid on host cells can be a critical determinant of pathogen susceptibility. oup.com Some pathogens have evolved to recognize and bind to specific sialic acid linkages and modifications. The presence of Neu5Gc, as in 3'-(N-glycolyl-α-neuraminosyl)lactose, can either facilitate or inhibit pathogen attachment and entry into host cells. For example, certain viruses and bacterial toxins show preferential binding to Neu5Gc-containing glycans. The subtilase cytotoxin produced by Shiga toxigenic Escherichia coli exhibits a strong preference for glycans terminating in Neu5Gc. ucsd.edu This means that the dietary incorporation of Neu5Gc into human gut epithelial cells could create high-affinity receptors for this toxin, increasing susceptibility to its pathogenic effects. ucsd.edu Conversely, the evolutionary loss of Neu5Gc in humans is thought to have provided protection against certain pathogens that specifically recognize this sialic acid. nih.gov

| Pathogen/Toxin | Interaction with Neu5Gc | Implication |

| Shiga toxigenic Escherichia coli (Subtilase cytotoxin) | High-affinity binding to Neu5Gc-terminated glycans. ucsd.edu | Increased host susceptibility due to dietary incorporation of Neu5Gc creating receptors. ucsd.edu |

| Certain viruses and bacteria | Differential binding to Neu5Ac versus Neu5Gc. oup.com | The presence or absence of Neu5Gc on host cells can act as a species barrier or determinant of host tropism. oup.com |

| Non-typeable Haemophilus influenzae | Can scavenge dietary Neu5Gc and incorporate it into its own surface. nih.govfrontiersin.org | May contribute to the immunization of humans against Neu5Gc. nih.gov |

Recognition by Viral Hemagglutinins and Other Pathogen Adhesins

The terminal positioning of sialic acids on glycan chains makes them prime targets for pathogen recognition and attachment, a critical first step in infection. nih.gov The specific type of sialic acid, such as N-glycolylneuraminic acid (Neu5Gc), and its linkage to the underlying sugar chain create specific binding sites for various pathogen adhesins, including viral hemagglutinins. The compound 3'-(N-Glycolyl-α-neuraminyl)lactose, which contains Neu5Gc linked to galactose in an α2,3-linkage (NeuGcα2,3Gal), serves as a distinct molecular landscape recognized by certain pathogens.

Research has demonstrated that the ability of influenza A viruses to replicate efficiently in the intestinal tracts of ducks is associated with the recognition of the NeuGcα2,3Gal moiety. nih.govbiosynth.com The hemagglutinin (HA) protein on the surface of avian influenza viruses preferentially binds to α2,3-linked sialic acids, which are abundant in the duck gut. mdpi.com Specific mutations in the HA of human-origin influenza viruses can alter their receptor-binding preference, enabling them to recognize NeuGcα2,3Gal and consequently replicate in duck intestinal cells. nih.govbiosynth.com Immunofluorescence studies have confirmed that the NeuGcα2,3Gal receptor is primarily located on the crypt epithelial cells of the duck colon, which correlates directly with the site of viral replication. nih.govbiosynth.com This suggests that the interaction between the viral hemagglutinin and 3'-(N-Glycolyl-α-neuraminyl)lactose or similar structures is a key determinant of the virus's host and tissue tropism. biosynth.com

Beyond influenza viruses, other pathogens exhibit preferential binding to Neu5Gc-containing glycans. For instance, the K99 fimbrial adhesin of Escherichia coli, which causes diarrhea in newborn calves, and the Simian Virus 40 (SV40) are known to preferentially bind to Neu5Gc over its human counterpart, N-acetylneuraminic acid (Neu5Ac). nih.gov This specificity implies that the presence of 3'-(N-Glycolyl-α-neuraminyl)lactose on host cell surfaces can facilitate attachment by these pathogens.

Table 1: Recognition of Neu5Gc-Containing Glycans by Pathogen Adhesins

| Pathogen/Virus | Adhesin/Protein | Recognized Glycan Moiety | Biological Outcome |

| Influenza A Virus (Avian) | Hemagglutinin (HA) | NeuGcα2,3Gal | Facilitates viral replication in duck intestine. nih.govbiosynth.com |

| Escherichia coli K99 | K99 Fimbrial Adhesin | N-glycolylneuraminic acid (Neu5Gc) | Pathogen attachment. nih.gov |

| Simian Virus 40 (SV40) | Viral Protein | N-glycolylneuraminic acid (Neu5Gc) | Pathogen attachment. nih.gov |

Anti-microbial Effects (e.g., Inhibition of Bacterial and Fungal Growth)

While primarily known for its role as a recognition site for pathogens, there is also evidence suggesting that 3'-(N-Glycolyl-α-neuraminyl)lactose may possess direct anti-microbial properties. The compound has been reported to inhibit the growth of both bacteria and fungi. biosynth.com This inhibitory action presents a contrasting biological function to its role as a pathogen adhesin receptor.

The context of this anti-microbial activity is important. Milk, particularly colostrum, is a rich source of various anti-microbial components, including proteins like lactoferrin and lysozyme, as well as oligosaccharides. nih.govmdpi.com Bovine colostrum has a high concentration of Neu5Gc, which decreases as lactation progresses. nih.gov The presence of complex oligosaccharides with anti-microbial properties is a key feature of the innate immune protection conferred by milk to the newborn. While many different compounds contribute to this effect, the reported inhibitory characteristics of 3'-(N-Glycolyl-α-neuraminyl)lactose suggest it may be one of the molecules involved in this protective function.

Further research is needed to elucidate the specific mechanisms by which this compound exerts its anti-microbial effects and to identify the spectrum of bacteria and fungi it targets.

Table 2: Reported Anti-microbial Activity

| Compound | Target Organisms | Reported Effect |

| 3'-(N-Glycolyl-α-neuraminosyl)lactose | Bacteria and Fungi | Inhibition of growth. biosynth.com |

Research Applications and Experimental Models in Glycoscience

Utilization as a Biochemical Probe in Glycoscience Research

3'-(N-Glycolyl-a-neuraminosyl)lactose and other Neu5Gc-containing oligosaccharides are utilized as biochemical probes to investigate the specificity of glycan-binding proteins, such as lectins and antibodies, and to explore cellular interaction mechanisms. Because the human immune system recognizes Neu5Gc-containing glycans as foreign, these molecules are instrumental in studying the immune responses they trigger. chemilyglycoscience.com

Glycan microarrays are a powerful application where these molecules serve as probes. These arrays feature a collection of different glycans, including Neu5Gc- and N-acetylneuraminic acid (Neu5Ac)-terminated structures, immobilized on a surface. chemilyglycoscience.com By exposing these arrays to biological samples (e.g., serum, antibodies, or whole cells), researchers can identify and characterize interactions with high specificity. For instance, these arrays can be used to:

Profile the repertoire and specificity of anti-Neu5Gc antibodies present in human serum. nih.gov

Determine the binding preferences of viral or bacterial adhesins, which can differentiate between Neu5Gc and Neu5Ac, influencing host and tissue tropism.

Screen for glycan-binding proteins that may have roles in cell signaling or recognition.

The synthesis of this compound, often through chemical or chemoenzymatic methods, allows for its use in these applications to better understand Neu5Gc-related biological functions and immune responses. frontiersin.org Its potential to inhibit the growth of certain bacteria and fungi, and its purported ability to inhibit protein synthesis in cancer cells, also makes it a valuable probe for investigating these processes. biosynth.com

In Vitro Experimental Systems

Cell Culture Models for Glycan-Mediated Interactions

Two-dimensional (2D) cell culture systems are fundamental tools for studying the metabolic incorporation and functional consequences of Neu5Gc-containing glycans. Human cells, which are naturally deficient in Neu5Gc, can incorporate this sialic acid when it is supplied in the culture medium. nih.gov This process allows researchers to create cellular models that mimic the in vivo situation in humans who consume Neu5Gc-rich foods like red meat.

These "humanized" cell models are used to investigate a variety of glycan-mediated events:

Immune Interactions: Cultured human tumor cells that have incorporated Neu5Gc can be used to study the binding of human anti-Neu5Gc antibodies. This interaction can trigger inflammatory responses, a phenomenon termed 'xenosialitis'. nih.govnih.gov

Cancer Biology: The expression of Neu5Gc on the surface of cancer cells is associated with tumor progression. mdpi.comresearchgate.net Cell culture models allow for the investigation of how Neu5Gc affects properties like cell adhesion, migration, and proliferation. For example, studies have shown that inhibiting the synthesis of Neu5Gc-containing gangliosides can reduce tumor growth in mouse models. mdpi.com

Pathogen Binding: Researchers can compare the binding of viruses or bacteria to human cells with and without incorporated Neu5Gc to understand how this glycan might act as a receptor or, conversely, protect against infection.

Organoid Systems in Glycobiological Research

Organoids are three-dimensional (3D) in vitro culture models derived from stem cells that self-organize to mimic the architecture and function of native organs. nih.govfrontiersin.orgsinobiological.com They represent a significant advance over traditional 2D cell cultures because they recapitulate the complex cell-cell and cell-matrix interactions of a living organ. sochob.clnih.gov This makes them powerful platforms for glycobiological research.

While specific studies focusing solely on this compound in organoids are not prevalent, these systems are increasingly used to model diseases where glycans play a critical role, including infectious diseases, genetic disorders, and cancer. xlbiotec.comnih.gov For example, intestinal organoids can be used to study host-microbe interactions, which are heavily mediated by cell surface glycans. sinobiological.com

A crucial consideration in organoid research is the source of culture components. Mouse feeder layers, sometimes used in stem cell culture, are a source of Neu5Gc, which can be unintentionally incorporated by human cells. nih.gov This highlights the importance of using xeno-free conditions to ensure that the glycan profile of the human organoid accurately reflects the human state, allowing for controlled experiments where Neu5Gc can be intentionally introduced to study its effects.

Preclinical Animal Models for Investigating Glycan Functions

Selection of Animal Models based on Sialic Acid Content and Linkages

The choice of an appropriate animal model is critical for studying the function of sialic acids. The primary difference between humans and most other mammals is the presence of the enzyme cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH), which converts Neu5Ac to Neu5Gc. nih.govmdpi.com Humans have a non-functional CMAH gene and therefore cannot produce Neu5Gc, whereas animals like mice, pigs, and horses express it widely. nih.govresearchgate.net

This key difference has led to the development of Cmah-knockout mice (Cmah-/-), which, like humans, are genetically deficient in Neu5Gc. nih.govnih.gov These mice are an invaluable tool for studying the effects of dietary Neu5Gc incorporation and the subsequent immune response. nih.gov

Other important factors in model selection include the type of sialic acid linkage (e.g., α2,3 vs. α2,6), which can vary between species and even between tissues within the same animal. nih.gov For instance, in influenza research, ferrets are often preferred because their respiratory tract sialic acid distribution (α2,6-linked Neu5Ac) closely resembles that of humans, making them highly susceptible to human influenza viruses. nih.govnih.govresearchgate.net

| Animal Model | Endogenous Neu5Gc Expression | Primary Sialic Acid Linkage (Respiratory Tract) | Relevance for Studying Human Glycan Biology |

|---|---|---|---|

| Human | Absent (inactive CMAH gene) | α2,6-linked Neu5Ac (Upper); α2,3-linked (Lower) | Baseline for comparative studies. |

| Wild-Type Mouse | Present | Mainly α2,3-linked (Neu5Ac and Neu5Gc) | Model for general mammalian physiology; source of Neu5Gc. |

| Cmah-/- Mouse | Absent | Mainly α2,3-linked Neu5Ac | "Human-like" model to study dietary Neu5Gc incorporation and xenosialitis. nih.govnih.gov |

| Ferret | Absent | Human-like: α2,6-linked (Upper); α2,3-linked (Lower) | Excellent model for human influenza virus infection due to similar sialic acid receptors. nih.govnih.gov |

| Pig | Present | Mainly α2,6-linked | Relevant for studying pathogens that use α2,6 linkages and Neu5Gc. nih.gov |

Studies on Glycan Roles in Animal Physiology and Pathogenesis

Preclinical animal models, particularly the Cmah-/- mouse, have been instrumental in understanding the pathological consequences of Neu5Gc in humans. When these "human-like" mice are fed a Neu5Gc-rich diet, they incorporate the sialic acid into their tissues. nih.gov If they are also induced to produce anti-Neu5Gc antibodies, they develop a chronic inflammatory state that can exacerbate diseases like cancer. nih.gov

Key findings from studies using these models include:

Cancer: In Cmah-/- mice, the combination of dietary Neu5Gc and anti-Neu5Gc antibodies has been shown to promote tumor growth. mdpi.com

Influenza: The presence or absence of Neu5Gc can affect the infectivity of certain animal influenza viruses. Studies in Cmah-/- mice help dissect the role of Neu5Gc as a viral receptor. nih.govmdpi.com

Fertility: Research has shown that female Cmah-/- mice immunized to produce anti-Neu5Gc antibodies have reduced fertility when mated with wild-type (Neu5Gc-positive) males, suggesting a potential role for xenosialitis in reproductive biology. nih.gov

These animal models allow for controlled investigations into how the interplay between a dietary glycan (Neu5Gc) and the immune system contributes to physiology and the progression of human-specific diseases. researchgate.net

Role in Investigating Disease Mechanisms

Contributions to Understanding Cancer Biology (e.g., Glycan Antigens, Cell Proliferation Mechanisms)

The expression of altered glycan structures on the surface of cancer cells is a well-established hallmark of malignancy, and glycans containing N-glycolylneuraminic acid (Neu5Gc) are recognized as tumor-associated carbohydrate antigens (TACAs). nih.govresearchgate.net Humans cannot synthesize Neu5Gc due to an inactivating mutation in the gene for CMP-Neu5Ac hydroxylase (CMAH). researchgate.netgriffith.edu.au Despite this, Neu5Gc can be metabolically incorporated into human tissues, particularly tumors, from dietary sources rich in this sialic acid, such as red meat. griffith.edu.aunih.gov This accumulation of a non-human glycan on tumor cells has profound implications for cancer biology.

The presence of Neu5Gc on tumor cells renders them immunogenic, as the human immune system recognizes Neu5Gc-containing glycans as foreign and produces anti-Neu5Gc antibodies. nih.govnih.gov This immune response, however, can paradoxically contribute to tumor progression. The interaction between circulating anti-Neu5Gc antibodies and Neu5Gc-glycans on tumor cells can induce a state of chronic inflammation, a process termed "xenosialitis". nih.govnih.govnih.gov This persistent inflammatory microenvironment is thought to promote tumor growth and progression. nih.govpnas.org Experimental models have shown that the combination of dietary Neu5Gc and anti-Neu5Gc antibodies significantly enhances the incidence of hepatocellular carcinoma in Neu5Gc-deficient mice. pnas.org

Furthermore, Neu5Gc-containing glycoconjugates on the surface of malignant cells may directly influence cancer cell behavior. These molecules have been associated with the activation of signaling pathways that promote cell proliferation and survival. researchgate.netnih.gov The expression of Neu5Gc is often correlated with tumor malignancy, invasiveness, and metastatic potential, suggesting its utility as a prognostic biomarker. nih.gov Consequently, Neu5Gc-containing antigens, such as Neu5Gc-GM3 ganglioside, have become promising targets for cancer immunotherapy, with molecular vaccines showing encouraging results in clinical trials for various cancers, including breast cancer and melanoma. nih.govnih.gov

Table 1: Role of Neu5Gc in Cancer Biology

| Feature | Description | Research Findings |

|---|---|---|

| Glycan Antigen | Neu5Gc is a non-human sialic acid that can be incorporated into human tumor cells from dietary sources, acting as a tumor-associated carbohydrate antigen (TACA). nih.govnih.gov | Found to preferentially accumulate in various malignant tumors. researchgate.netnih.gov Recognized by the human immune system, leading to the production of anti-Neu5Gc antibodies. nih.gov |

| Cell Proliferation | Neu5Gc-containing glycoconjugates on the cell surface can interact with membrane receptors, potentially promoting cell proliferation and survival. researchgate.netnih.gov | Associated with the activation of oncogenic pathways. researchgate.net |

| Chronic Inflammation | The interaction between anti-Neu5Gc antibodies and Neu5Gc on tumor cells can lead to chronic inflammation ("xenosialitis"), which may promote tumorigenesis. nih.govpnas.org | In Neu5Gc-deficient mice, the combination of dietary Neu5Gc and anti-Neu5Gc antibodies increased the incidence of hepatocellular carcinomas. pnas.org |

| Metastasis | Expression of Neu5Gc has been associated with tumor malignancy, invasiveness, and metastasis. nih.gov | Correlates with poor prognosis in several types of cancer. nih.gov |

Mechanistic Studies in Infectious Disease Pathogenesis (e.g., Viral and Bacterial Adhesion)

The terminal sialic acid residues of glycans on the host cell surface are often exploited by pathogens as receptors for adhesion and entry. The specific type of sialic acid, such as Neu5Ac versus Neu5Gc, can determine the host and tissue tropism of these infectious agents.

In the context of virology, the recognition of Neu5Gc has been identified as a factor in the replication of certain influenza A viruses. For instance, the ability of some avian influenza viruses to replicate efficiently in the duck intestine has been associated with their hemagglutinin's ability to recognize N-glycolylneuraminic acid linked to galactose in an α2,3 linkage (NeuGcα2,3Gal). nih.gov This specific glycan structure is present on the crypt epithelial cells of the duck colon, correlating with the site of viral replication. nih.gov While most human influenza viruses preferentially bind to Neu5Ac-containing receptors, the potential for avian viruses to recognize Neu5Gc highlights a mechanism for species-specific tropism. nih.govnih.gov

Regarding bacterial pathogenesis, some pathogens have evolved mechanisms to interact with or even incorporate host-derived Neu5Gc. For example, non-typeable Haemophilus influenzae, a common commensal and opportunistic pathogen, can scavenge Neu5Gc from its environment and display it on its surface. This molecular mimicry can induce an anti-Neu5Gc immune response in a host that does not endogenously produce this sialic acid. frontiersin.org Additionally, certain pathogenic strains of Escherichia coli, such as the K99 strain that affects swine, have adhesins that specifically recognize Neu5Gc-containing receptors, facilitating their attachment to the intestinal epithelium of the host. nih.gov The specificity of bacterial adhesins for particular glycan structures, including those containing Neu5Gc, is a critical determinant in the initial stages of infection and colonization. nih.gov

Table 3: Pathogen Adhesion and N-Glycolylneuraminic Acid (Neu5Gc)

| Pathogen Type | Example | Role of Neu5Gc in Adhesion |

|---|---|---|

| Virus | Influenza A Virus (in ducks) | The hemagglutinin of some avian strains recognizes NeuGcα2,3Gal linkages on duck intestinal cells, facilitating viral replication. nih.gov |

| Bacteria | Escherichia coli (K99 strain) | Possesses adhesins that specifically bind to Neu5Gc-containing receptors on the host's intestinal epithelium. nih.gov |

| Bacteria | Non-typeable Haemophilus influenzae | Can incorporate host-derived Neu5Gc onto its surface, which can then be recognized by the host immune system. frontiersin.org |

Modulation of Microbiota Composition and Function in Gastrointestinal Research

The components of 3'-(N-Glycolyl-α-neuraminosyl)lactose, namely Neu5Gc and lactose (B1674315), can independently and collectively influence the composition and metabolic activity of the gut microbiota.

Dietary Neu5Gc has been shown to alter the gut microbiome. In studies with mice fed a Neu5Gc-rich diet, an increase in the abundance of bacteria from the orders Bacteroidales and Clostridiales was observed. glycoforum.gr.jpnih.govsemanticscholar.org Interestingly, some gut bacteria possess sialidases that can cleave Neu5Gc from food sources. nih.govosti.gov This bacterial metabolism of Neu5Gc may have implications for host health, as the release of Neu5Gc in the gut could potentially reduce its incorporation into host tissues and thereby mitigate the chronic inflammation associated with anti-Neu5Gc antibodies. nih.gov The metabolic byproducts of Neu5Gc fermentation by gut bacteria, such as glycolic acid, may also have distinct physiological effects compared to the acetic acid produced from Neu5Ac metabolism. glycoforum.gr.jp

The lactose component of the molecule is a well-known modulator of the gut microbiota. Lactose that escapes digestion in the small intestine becomes a substrate for fermentation by colonic bacteria. nih.gov This process has been shown to increase the populations of beneficial bacteria, particularly Bifidobacterium and lactic acid bacteria. nih.govresearchgate.netnih.govoregonstate.edu The fermentation of lactose also leads to the production of short-chain fatty acids (SCFAs), such as acetate and butyrate, which are important energy sources for colonocytes and have various health benefits, including the maintenance of gut barrier function. nih.govresearchgate.netnih.gov Studies on infant formulas have shown that the addition of lactose positively modulates the gut microbiota composition. researchgate.netnih.gov Similarly, in vitro studies using models of the infant gut have demonstrated that while both lactose and more complex human milk oligosaccharides (HMOs) are bifidogenic, HMOs may offer additional benefits in protecting the intestinal barrier. mdpi.com

Table 4: Effects of 3'-(N-Glycolyl-α-neuraminosyl)lactose Components on Gut Microbiota

| Component | Effect on Microbiota Composition | Effect on Microbiota Function |

|---|---|---|

| N-glycolylneuraminic acid (Neu5Gc) | Increases the relative abundance of Bacteroidales and Clostridiales. glycoforum.gr.jpnih.gov | Some gut bacteria can cleave and metabolize Neu5Gc, potentially reducing its bioavailability to the host. nih.govosti.gov Produces glycolic acid as a byproduct. glycoforum.gr.jp |

| Lactose | Increases the abundance of Bifidobacterium and lactic acid bacteria. nih.govresearchgate.netnih.gov Decreases the abundance of Bacteroides. researchgate.netnih.gov | Fermented by gut bacteria to produce short-chain fatty acids (SCFAs), such as acetate and butyrate. nih.govresearchgate.netnih.gov |

Future Directions in 3 N Glycolyl α Neuraminosyl Lactose Research

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of 3'-(N-Glycolyl-α-neuraminosyl)lactose is a multi-step enzymatic process primarily occurring within the Golgi apparatus. The foundational lactose (B1674315) molecule is synthesized from glucose and UDP-galactose, a reaction catalyzed by the lactose synthase enzyme complex, which consists of β-1,4-galactosyltransferase I (β4GalT-I) and α-lactalbumin. nih.gov The terminal galactose unit of lactose then serves as an acceptor for the transfer of N-glycolylneuraminic acid (Neu5Gc).

Future research will focus on identifying and characterizing the specific sialyltransferases responsible for creating the α2-3 linkage to the lactose molecule. While broad categories of sialyltransferases, such as beta-galactoside alpha 2-3 sialyltransferases, are known, the specific enzymes that preferentially utilize lactose as a substrate in various tissues and organisms are not fully understood. nih.gov Investigations will likely concentrate on the substrate specificity, kinetic properties, and regulatory mechanisms governing these enzymes.

Furthermore, a critical area of inquiry is the regulation of the precursor supply, namely CMP-N-glycolylneuraminic acid. This sugar nucleotide is synthesized from its precursor, CMP-N-acetylneuraminic acid, by the enzyme CMP-Neu5Ac hydroxylase (CMAH). Understanding the tissue-specific expression and activity of CMAH and the transport of both CMP-sialic acid precursors into the Golgi is crucial for a complete picture of the biosynthetic pathway. Novel pathways could be discovered in organisms that lack a CMAH homolog or under specific metabolic or pathological conditions that alter the flux through the sialic acid biosynthesis pathway.

Table 1: Key Enzymes in the Biosynthesis of 3'-(N-Glycolyl-α-neuraminosyl)lactose

| Enzyme | Substrates | Product of Reaction | Cellular Location |

| Lactose Synthase (β4GalT-I & α-lactalbumin) | UDP-galactose, Glucose | Lactose | Golgi Apparatus |

| CMP-Neu5Ac Hydroxylase (CMAH) | CMP-N-acetylneuraminic acid | CMP-N-glycolylneuraminic acid | Cytoplasm |

| α2-3 Sialyltransferase (ST3Gal) | CMP-N-glycolylneuraminic acid, Lactose | 3'-(N-Glycolyl-α-neuraminosyl)lactose | Golgi Apparatus |

Development of Advanced Analytical and Imaging Tools

Progress in understanding the biological roles of 3'-(N-Glycolyl-α-neuraminosyl)lactose is intrinsically linked to the ability to detect, quantify, and visualize it in complex biological samples. Current methods rely heavily on chromatography and mass spectrometry, but future efforts are aimed at developing tools with higher sensitivity, greater throughput, and spatial resolution.

Advanced analytical techniques will move beyond simple quantification to include more sophisticated structural elucidation. Innovations in mass spectrometry, such as tandem MS (MS/MS) and ion mobility-mass spectrometry, will be critical for unambiguously distinguishing 3'-(N-Glycolyl-α-neuraminosyl)lactose from its isomers, such as those with different sialic acid linkages (e.g., α2-6) or compositions. The development of specific monoclonal antibodies or lectins that recognize the Neu5Gcα2-3Galβ1-4Glc structure will enable high-throughput assays like ELISA and glycan microarrays.

In the realm of imaging, new molecular probes will allow for the visualization of this specific glycan in living cells and tissues. This could involve the chemical or enzymatic tagging of 3'-(N-Glycolyl-α-neuraminosyl)lactose with fluorescent reporters or bio-orthogonal handles. Furthermore, techniques like mass spectrometry imaging (MSI) hold the promise of mapping the distribution of this compound across tissue sections without the need for labels, providing invaluable spatial context to its expression in health and disease.

Table 2: Comparison of Analytical Tools for Glycan Analysis

| Technique | Sensitivity | Resolution | Application |

| High-Performance Liquid Chromatography (HPLC) | Moderate | High | Separation and Quantification |

| Mass Spectrometry (MS) | High | High | Structural Elucidation, Quantification |

| Lectin/Antibody Microarrays | High | Moderate | High-throughput Screening |

| Mass Spectrometry Imaging (MSI) | Moderate-High | Moderate | Spatial Distribution in Tissues |

Design of Glycomimetics and Glyco-Engineered Biologics

The structural information of 3'-(N-Glycolyl-α-neuraminosyl)lactose provides a blueprint for designing molecules with therapeutic potential. As this glycan can mediate biological recognition events, molecules that mimic its structure (glycomimetics) can be developed to modulate these interactions.

Glycomimetics can be designed as antagonists to block the binding of pathogens or toxins that use this glycan as a receptor. Conversely, they can be designed as agonists to stimulate signaling pathways mediated by glycan-binding proteins, such as Siglecs (sialic acid-binding immunoglobulin-like lectins). A key advantage of glycomimetics is that they can be engineered to have improved stability, bioavailability, and specificity compared to the natural oligosaccharide.

Glyco-engineering of biologics, such as therapeutic antibodies or recombinant proteins, represents another exciting frontier. By modifying the glycosylation machinery of production cell lines (e.g., CHO cells), it may be possible to produce biologics that are decorated with 3'-(N-Glycolyl-α-neuraminosyl)lactose. This could be used to enhance therapeutic efficacy, alter serum half-life, or target the biologic to specific tissues or cells that express receptors for this glycan.

Systems Glycobiology Approaches to Complex Interactions

To fully comprehend the function of 3'-(N-Glycolyl-α-neuraminosyl)lactose, it must be studied within the context of the entire cellular system. Systems glycobiology integrates experimental data with computational modeling to understand how the glycome is regulated and how it, in turn, influences cellular behavior. nih.gov

Future research will employ systems-level approaches to model the biosynthetic pathway of this compound. nih.gov Such models would consider the concentrations of precursor metabolites, the expression levels and competition between various glycosyltransferases, and the topological organization of the Golgi apparatus. nih.gov This can help predict how perturbations, such as nutrient availability or genetic mutations, affect the final abundance of 3'-(N-Glycolyl-α-neuraminosyl)lactose relative to other glycan structures.

These models can then be integrated with functional data to understand the complex interplay between this specific glycan and its binding partners. By analyzing these interactions on a network level, researchers can uncover emergent properties and feedback loops that would not be apparent from studying the components in isolation. This holistic approach will be essential for deciphering the subtle and context-dependent roles of 3'-(N-Glycolyl-α-neuraminosyl)lactose in complex biological processes like immune regulation, host-pathogen interactions, and cancer progression. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.